Trimethylsilyl-D-(+)mannitol
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Overview
Description
Trimethylsilyl-D-(+)-mannitol is a chemical compound with the molecular formula C24H62O6Si6 and a molecular weight of 615.26 g/mol . It is a derivative of mannitol, a sugar alcohol, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is primarily used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl-D-(+)-mannitol can be synthesized through the reaction of mannitol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of trimethylsilyl-D-(+)-mannitol can be scaled up using continuous flow microchannel reactors. This method allows for efficient and continuous production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl-D-(+)-mannitol undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to regenerate the hydroxyl groups of mannitol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: The major product is mannitol.
Scientific Research Applications
Trimethylsilyl-D-(+)-mannitol is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl groups in organic synthesis.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl-D-(+)-mannitol involves the protection of hydroxyl groups through the formation of trimethylsilyl ethers. This protection prevents unwanted reactions at these sites, allowing for selective reactions at other functional groups. The trimethylsilyl groups can be removed under specific conditions to regenerate the original hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl-D-gluconolactone: Another trimethylsilyl-protected sugar derivative used in similar applications.
Trimethylsilyl-D-glucose: Used as a protecting group in carbohydrate chemistry.
Uniqueness
Trimethylsilyl-D-(+)-mannitol is unique due to its specific structure and the stability of its trimethylsilyl groups. This stability makes it particularly useful in protecting hydroxyl groups during complex synthetic procedures .
Properties
Molecular Formula |
C24H62O6Si6 |
---|---|
Molecular Weight |
615.3 g/mol |
IUPAC Name |
trimethyl-[(2R,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22-,23-,24-/m1/s1 |
InChI Key |
USBJDBWAPKNPCK-MOUTVQLLSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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